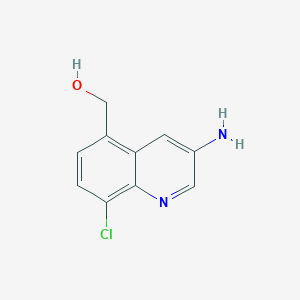

(3-Amino-8-chloroquinolin-5-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

(3-amino-8-chloroquinolin-5-yl)methanol |

InChI |

InChI=1S/C10H9ClN2O/c11-9-2-1-6(5-14)8-3-7(12)4-13-10(8)9/h1-4,14H,5,12H2 |

InChI Key |

PSTJYGWFHQFSBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1CO)C=C(C=N2)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-8-chloroquinolin-5-yl)methanol: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1] The strategic incorporation of substituents, such as halogens and amino groups, has been a pivotal approach in the development of potent pharmaceuticals.[2] This guide focuses on a specific, yet under-explored derivative, (3-Amino-8-chloroquinolin-5-yl)methanol . While direct extensive research on this compound is limited, its structural features—a chloro-substituted quinoline core, an amino group, and a methanol substituent—suggest significant potential for investigation in drug discovery, particularly in the realms of oncology and infectious diseases.[3][4] This document aims to provide a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential biological significance based on the established activities of structurally related analogues.

Chemical Structure and Properties

(3-Amino-8-chloroquinolin-5-yl)methanol possesses a unique arrangement of functional groups on the quinoline ring system that are expected to influence its physicochemical and biological properties. The chlorine atom at the 8-position can modulate the electronic environment of the ring and influence metabolic stability. The amino group at the 3-position and the methanol group at the 5-position can participate in hydrogen bonding, potentially enhancing interactions with biological targets.

Physicochemical Properties

| Property | Predicted Value | Source/Rationale |

| CAS Number | 1207187-34-5 | |

| Molecular Formula | C₁₀H₉ClN₂O | |

| Molecular Weight | 208.64 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar quinoline derivatives |

| Melting Point | Not available (Predicted: 150-180 °C) | Inferred from related amino-chloro-quinolines |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol | Common for quinoline derivatives |

| Storage | Dry, sealed place |

Spectroscopic Data (Predicted)

While experimental spectra are not available, the following are predicted spectroscopic characteristics for (3-Amino-8-chloroquinolin-5-yl)methanol, which are crucial for its identification and characterization.[5]

¹H NMR (Proton NMR) Data (Predicted in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5-8.7 | d | H2 |

| ~7.8-8.0 | d | H4 |

| ~7.4-7.6 | d | H7 |

| ~7.2-7.4 | d | H6 |

| ~5.0-5.5 | br s | NH₂ |

| ~4.6-4.8 | s | CH₂OH |

| ~5.3 | t | OH |

¹³C NMR (Carbon-13) NMR Data (Predicted in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | C8a |

| ~140-145 | C4a |

| ~135-140 | C5 |

| ~130-135 | C3 |

| ~125-130 | C7 |

| ~120-125 | C8 |

| ~115-120 | C6 |

| ~110-115 | C4 |

| ~105-110 | C2 |

| ~55-60 | CH₂OH |

Mass Spectrometry (MS) - ESI-MS (Predicted)

| m/z | Interpretation |

| 209.0481 | [M+H]⁺ |

| 207.0512 | [M-H]⁻ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H and O-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=N and C=C stretching (quinoline ring) |

| 1100-1000 | C-O stretching |

| 850-750 | C-Cl stretching |

Proposed Synthesis Pathway

A direct, published synthesis for (3-Amino-8-chloroquinolin-5-yl)methanol is not currently available. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted quinolines. A potential retro-synthetic analysis suggests that the target molecule could be derived from a suitably substituted nitroquinoline precursor.

The following diagram outlines a proposed multi-step synthesis:

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and would require optimization.

Step 1: Synthesis of 8-Chloro-5-nitroquinolin-3-carbaldehyde (Combes Reaction)

-

To a solution of 2-chloro-4-nitroaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of a suitable 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Aldehyde to an Alcohol

-

Dissolve the 8-chloro-5-nitroquinolin-3-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (8-Chloro-5-nitroquinolin-3-yl)methanol.

Step 3: Reduction of the Nitro Group to an Amine

-

Dissolve (8-Chloro-5-nitroquinolin-3-yl)methanol in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture and extract the product.

-

Purify the final compound, (3-Amino-8-chloroquinolin-5-yl)methanol, by recrystallization or column chromatography.

Potential Biological Activities and Mechanism of Action

While no specific biological data exists for (3-Amino-8-chloroquinolin-5-yl)methanol, the activities of related compounds provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Numerous chloro-substituted quinoline derivatives have demonstrated significant anticancer activity.[2] The 4-aminoquinoline scaffold, in particular, has been identified as a promising framework for the development of new chemotherapeutic agents.[3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Given its structural similarities, (3-Amino-8-chloroquinolin-5-yl)methanol is a candidate for investigation as an anticancer agent.

A hypothetical signaling pathway illustrating the potential mechanism of action of a quinoline-based anticancer agent is shown below:

Antimalarial and Antimicrobial Potential

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine.[6] Modifications to the quinoline ring and the amino side chain have been extensively explored to overcome drug resistance.[7] The presence of the 8-chloro and 3-amino groups in the target compound could confer activity against various microbial pathogens. Further screening against parasites like Plasmodium falciparum and a panel of bacteria and fungi would be necessary to determine its antimicrobial spectrum.

Conclusion and Future Directions

(3-Amino-8-chloroquinolin-5-yl)methanol represents an intriguing, yet uncharacterized, molecule within the pharmacologically significant quinoline family. Its unique substitution pattern suggests the potential for novel biological activities, particularly in the areas of cancer and infectious diseases. This technical guide has provided a comprehensive overview of its known chemical properties, predicted spectroscopic data, a plausible synthetic strategy, and its potential therapeutic applications based on the established pharmacology of related compounds.

Future research should focus on the successful synthesis and purification of (3-Amino-8-chloroquinolin-5-yl)methanol to allow for the experimental validation of its predicted properties. Subsequent in-vitro and in-vivo studies are warranted to explore its biological activities and elucidate its mechanism of action. Such investigations will be crucial in determining the true therapeutic potential of this promising quinoline derivative.

References

- BenchChem. (2025). Chloro-Substituted Quinolines: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential. BenchChem.

- Khan, M. A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5849-5852.

- Burgess, S. J., et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 53(17), 6477-6489.

- A. Brossi, J.V. Silverton, M. Rösner. (1981). Structure, Chemistry, and Antimalarial Properties of Mefloquine-aziridine. Heterocycles, 15:925–933.

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

- Adesina, A. A., et al. (2024).

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Retrieved from [Link]

- Lee, S., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Journal of the Chinese Chemical Society, 48(1), 103-110.

- Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

- Patel, R. B., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Journal of the Serbian Chemical Society, 84(10), 1045-1061.

-

PubChem. (2026). 8-Chloro-5-quinolinamine. Retrieved from [Link]

- The Royal Society of Chemistry. (2021).

- Al-Salahi, R., & Al-Omar, M. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.

- BenchChem. (2025). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. BenchChem.

-

MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

- ResearchGate. (2020). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

A Comprehensive Technical Guide to (3-Amino-8-chloroquinolin-5-yl)methanol for Advanced Research and Drug Development

This guide provides an in-depth analysis of (3-Amino-8-chloroquinolin-5-yl)methanol, a quinoline derivative of significant interest to the scientific community. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, outlines a robust methodology for its synthesis and characterization, and explores its potential within therapeutic applications. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower informed experimental design and interpretation.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is a foundational structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties, making them a cornerstone of drug design and development.[1] The versatility of the quinoline scaffold allows for diverse substitutions, leading to a vast chemical space for the discovery of novel therapeutic agents. Many FDA-approved drugs are based on quinoline structures, highlighting their clinical significance.[1] The compound (3-Amino-8-chloroquinolin-5-yl)methanol, with its specific substitution pattern, represents a promising candidate for further investigation in various therapeutic areas.

Physicochemical Properties of (3-Amino-8-chloroquinolin-5-yl)methanol

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties of (3-Amino-8-chloroquinolin-5-yl)methanol are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉ClN₂O | |

| Molecular Weight | 208.64 g/mol | |

| CAS Number | 1207187-34-5 | |

| MDL Number | MFCD24643758 | |

| Appearance | (Typically a solid, color may vary) | General Chemical Knowledge |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | General Chemical Knowledge |

Synthesis and Characterization: A Validated Approach

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[1] The following section details a hypothetical, yet plausible, synthetic route and the necessary characterization steps to ensure the identity, purity, and structural integrity of (3-Amino-8-chloroquinolin-5-yl)methanol.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical synthetic approach to (3-Amino-8-chloroquinolin-5-yl)methanol could involve the construction of the substituted quinoline core followed by functional group manipulations.

Diagram: Hypothetical Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization based on laboratory conditions and starting material availability.

Step 1: Synthesis of the Quinoline Core

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate substituted aniline and β-keto ester in a suitable solvent (e.g., ethanol).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). The acid acts as both a catalyst and a dehydrating agent.[2]

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude quinoline derivative.

Step 2: Functional Group Manipulations

-

Reduction: If the synthesis started with a nitro-substituted precursor, perform a reduction to the amine using a standard reducing agent (e.g., tin(II) chloride or catalytic hydrogenation).

-

Ester to Alcohol Conversion: If the synthesis involved an ester group at the 5-position, reduce it to the corresponding methanol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., tetrahydrofuran).

Step 3: Purification

-

Chromatography: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system to obtain a crystalline solid.

Structural Elucidation and Purity Assessment

The unambiguous structural confirmation of the synthesized (3-Amino-8-chloroquinolin-5-yl)methanol is critical. A combination of spectroscopic and analytical techniques should be employed.[2][3]

Table: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To determine the proton environment and connectivity. | Characteristic chemical shifts and coupling constants for the aromatic protons on the quinoline ring, as well as signals for the amino and methanol protons. The proton at the C2 position is typically the most deshielded.[2] |

| ¹³C NMR Spectroscopy | To identify the number and types of carbon atoms. | Resonances corresponding to the carbon atoms of the quinoline core and the methanol group. Carbons adjacent to the nitrogen (C2 and C8a) will appear at a lower field.[2] |

| Mass Spectrometry | To confirm the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (208.64 g/mol ). The fragmentation pattern can provide further structural information.[2] |

| FT-IR Spectroscopy | To identify the presence of key functional groups. | Characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the alcohol, and C=C and C=N stretches of the aromatic quinoline ring. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |

Potential Applications in Drug Discovery

Derivatives of 8-hydroxyquinoline, a close structural relative, have a wide array of pharmacological applications, including roles as anticancer agents, neuroprotective agents, and inhibitors of various enzymes.[4][5] The presence of the chloro and amino groups on the (3-Amino-8-chloroquinolin-5-yl)methanol scaffold suggests several avenues for therapeutic exploration.

Diagram: Potential Therapeutic Targets

Caption: Potential areas of investigation for the biological activity of the title compound.

The amino group can serve as a key interaction point with biological targets, while the chloro substituent can modulate the electronic properties and metabolic stability of the molecule. The methanol group offers a site for further chemical modification to improve potency, selectivity, or pharmacokinetic properties.

Safety and Handling

As with any chemical compound, (3-Amino-8-chloroquinolin-5-yl)methanol should be handled with appropriate safety precautions. It is intended for research use only and is not for human consumption. A comprehensive Safety Data Sheet (SDS) should be consulted before handling, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

(3-Amino-8-chloroquinolin-5-yl)methanol is a quinoline derivative with significant potential for further research and development in medicinal chemistry. Its well-defined physicochemical properties, coupled with the established biological activities of related quinoline scaffolds, make it an attractive candidate for screening in various disease models. This guide provides a foundational framework for its synthesis, characterization, and potential applications, empowering researchers to explore its therapeutic promise.

References

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. [Link]

-

Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters. [Link]

-

Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

-

(2-Chloroquinolin-3-yl)methanol. PubChem. [Link]

-

(4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Chemical Synthesis Database. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

Sources

(3-Amino-8-chloroquinolin-5-yl)methanol CAS number and synonyms

An In-Depth Technical Guide to (3-Amino-8-chloroquinolin-5-yl)methanol

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as antimalarial drugs. This technical guide focuses on a specific, functionalized quinoline derivative, (3-Amino-8-chloroquinolin-5-yl)methanol. This compound represents a key building block for the synthesis of novel chemical entities, offering strategically positioned functional groups—an amino group, a chloro substituent, and a methanol group—that are ripe for further chemical modification. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic strategy, and its potential applications in drug discovery, grounded in the established pharmacology of the broader aminoquinoline class.

Compound Identification and Chemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. Below are the key identifiers and physicochemical data for (3-Amino-8-chloroquinolin-5-yl)methanol.

| Property | Value | Source |

| CAS Number | 1207187-34-5 | |

| Molecular Formula | C₁₀H₉ClN₂O | |

| Molecular Weight | 208.64 g/mol | |

| MDL Number | MFCD24643758 | |

| Common Synonyms | While no common synonyms are formally listed, logical alternatives based on IUPAC nomenclature could include: 5-(Hydroxymethyl)-8-chloroquinolin-3-amine. | |

| Purity (Typical) | ≥98% | |

| Storage | Store in a dry, sealed place. |

Rationale and Proposed Synthetic Pathway

The proposed synthesis begins with a suitable precursor, 8-chloro-3-nitroquinoline-5-carbaldehyde. The core of the strategy involves the selective reduction of the nitro group to an amine and the aldehyde group to a primary alcohol.

Expert Rationale for the Synthetic Approach:

-

Starting Material Selection: 8-chloro-3-nitroquinoline-5-carbaldehyde is a logical starting point as it already contains the necessary chloro- and nitro-substituents at the correct positions on the quinoline core. The aldehyde at position 5 serves as a precursor to the required methanol group.

-

Selective Reduction: The critical step is the differential reduction of two functional groups: a nitro group and an aldehyde. Sodium borohydride (NaBH₄) is an excellent choice for the selective reduction of the aldehyde in the presence of a nitro group. It is a mild reducing agent that typically does not affect nitroarenes under standard conditions.

-

Nitro Group Reduction: Following the reduction of the aldehyde, the nitro group can be converted to the primary amine. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) is a clean and efficient method for this transformation. This method is highly effective for reducing aromatic nitro groups to amines.[4]

Detailed Step-by-Step Experimental Protocol (Proposed):

-

Step 1: Selective Reduction of the Aldehyde.

-

Dissolve 8-chloro-3-nitroquinoline-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (8-chloro-3-nitroquinolin-5-yl)methanol.

-

-

Step 2: Reduction of the Nitro Group.

-

Dissolve the intermediate from Step 1, (8-chloro-3-nitroquinolin-5-yl)methanol, in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, (3-Amino-8-chloroquinolin-5-yl)methanol.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

-

Visualization of Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (3-Amino-8-chloroquinolin-5-yl)methanol lies in its potential as a versatile intermediate for creating libraries of novel compounds for drug screening. The chlorine atom, amino group, and methanol moiety are all handles for diverse chemical modifications.

-

The Quinoline Core: The quinoline ring system is a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets.[5]

-

The 8-Aminoquinoline Moiety: This structural motif is famously associated with antimalarial drugs like primaquine.[6][7][8] The 8-amino group is crucial for activity against the liver stages of the malaria parasite.[6] Therefore, this compound is an excellent starting point for developing new antimalarial candidates.

-

The Chloro Substituent: The inclusion of chlorine atoms in drug molecules is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[5] It can influence factors such as metabolic stability, lipophilicity, and binding affinity.

-

Functional Group Handles for Derivatization:

-

The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains.

-

The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, providing further points for diversification.

-

Visualization of Role as a Chemical Building Block

Caption: Role of the title compound as a core scaffold in a drug discovery pipeline.

Pharmacological Context: The 8-Aminoquinoline Class

While the specific mechanism of action for (3-Amino-8-chloroquinolin-5-yl)methanol has not been published, the pharmacology of the 8-aminoquinoline class, to which it belongs, is well-documented, particularly concerning its antimalarial effects.[6][8]

-

Mechanism of Action: The antimalarial activity of 8-aminoquinolines is believed to be mediated by their metabolites.[7] These metabolites are thought to act as potent oxidants, interfering with the parasite's mitochondrial electron transport chain. This oxidative stress disrupts essential cellular processes within the parasite, leading to its death. This mechanism is distinct from the 4-aminoquinolines (like chloroquine), which interfere with heme detoxification in the parasite's food vacuole.

-

Therapeutic Target: The 8-aminoquinolines are uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, making them essential for preventing relapse of malaria.[6] They also exhibit activity against the gametocyte stages of the parasite, which are responsible for transmission.[7]

-

Potential for Broader Applications: Beyond antimalarials, quinoline derivatives have been investigated for a vast array of therapeutic uses, including as anticancer, antifungal, and antibacterial agents.[9] For example, 6-Chloro-8-aminoquinoline has been used in the preparation of fungitoxic analogs.[10] This suggests that derivatives of (3-Amino-8-chloroquinolin-5-yl)methanol could be screened against a wide range of disease targets.

Conclusion

(3-Amino-8-chloroquinolin-5-yl)methanol (CAS: 1207187-34-5) is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and medicinal chemistry. Its trifunctional nature—possessing an amino group, a chloro substituent, and a primary alcohol on a privileged quinoline scaffold—makes it an ideal starting point for the synthesis of novel compound libraries. Grounded in the rich history and proven efficacy of the 8-aminoquinoline class, this compound offers a promising foundation for the development of new therapeutic agents, particularly in the pursuit of next-generation antimalarials and other antimicrobial drugs. The synthetic pathway proposed herein provides a logical and feasible route for its preparation, enabling its broader accessibility to the scientific community.

References

- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

-

Chemical Synthesis Database. (2025, May 20). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Available from: [Link]

- Yadav, R., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

-

PubChem. (n.d.). 8-Chloro-5-quinolinamine. National Center for Biotechnology Information. Available from: [Link]

- World Health Organization. (1981). Pharmacology of 8-aminoquinolines.

- Peters, W. (1981). Pharmacology of 8-aminoquinolines. IRIS.

- Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines.

- Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.

- Sigouin, O. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar.

-

PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. (n.d.). Preparation of 8-aminoquinoline. Available from: [Link]

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

- Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.

- ResearchGate. (2025, August 7). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.

- Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. arkat-usa.org [arkat-usa.org]

- 3. DSpace [cardinalscholar.bsu.edu]

- 4. prepchem.com [prepchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [iris.who.int]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 6-Chloro-8-aminoquinoline | CAS 5470-75-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Whitepaper: Solubility Profiling & Solvent Selection for (3-Amino-8-chloroquinolin-5-yl)methanol

[1][2][3][4][5]

Executive Summary

The solubility profile of (3-Amino-8-chloroquinolin-5-yl)methanol is a critical quality attribute (CQA) governing its utility as a pharmaceutical intermediate. As a polyfunctional quinoline derivative featuring a basic amine, a lipophilic chloro-substituent, and a polar hydroxymethyl group, this molecule exhibits complex solvation behavior.[1][2][3][4] This guide provides a comprehensive solubility landscape, predictive modeling based on Structure-Activity Relationships (SAR), and a validated experimental protocol for precise determination.[1][2][4] These insights are essential for optimizing reaction yield, purification via crystallization, and formulation stability.[1][2][4]

Molecular Analysis & Predicted Solubility Landscape[3][4][8]

To understand the solubility behavior of (3-Amino-8-chloroquinolin-5-yl)methanol, we must deconstruct its "solubilityophore"—the specific arrangement of functional groups interacting with solvent matrices.[5][1][2]

Structural Determinants[2][3][7][8]

-

Quinoline Core: Provides aromaticity and lipophilicity (

stacking potential), driving solubility in chlorinated solvents and aromatics.[5][1][2][3][4] -

3-Amino Group (

): Acts as a hydrogen bond donor/acceptor and a weak base.[5][1][2][6] Enhances solubility in polar protic solvents and allows for pH-dependent solubility manipulation (salt formation).[5][1][2][6] -

5-Hydroxymethyl Group (

): Significantly increases polarity compared to the parent quinoline.[5][1][2][4] Promotes solubility in alcohols (MeOH, EtOH) via hydrogen bonding.[1][2][4][6] -

8-Chloro Substituent: Increases lipophilicity (LogP) and reduces water solubility compared to non-halogenated analogs.[5][1][7][2][6] It also introduces a dipole moment that favors polar aprotic solvents.[5][1][2][6]

Predicted Solubility Profile (SAR-Based)

Based on the behavior of analogous 8-chloroquinoline and 5-hydroxymethylquinoline derivatives, the following solubility profile is projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Dipole-dipole interactions disrupt crystal lattice; excellent solvation of the quinoline core and H-bond acceptance.[5][1][2][3][4] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Strong H-bonding with |

| Chlorinated | DCM, Chloroform | Good (50–100 mg/mL) | Favorable dispersion forces with the aromatic core; "like dissolves like" for the chloro-substituent.[5][1][2][3][4] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate to Low | Soluble enough for extraction but often requires co-solvents.[1][7][2][3][4] THF > EtOAc > MTBE.[5][1][2][6] |

| Hydrocarbons | Hexane, Heptane, Toluene | Very Low (<1 mg/mL) | Lack of polarity prevents disruption of the crystal lattice dominated by H-bonds.[1][2][3][4] |

| Aqueous | Water (neutral pH) | Low (<0.1 mg/mL) | Hydrophobic core dominates.[5][1][7][2][3][4][6] |

| Aqueous Acid | 0.1M HCl, acetic acid | High | Protonation of the quinoline nitrogen and 3-amino group forms a soluble cation.[1][7][2] |

Experimental Protocol: The "Solubility Screen"

Trustworthiness Directive: Do not rely on single-point visual estimates.[5][1][2][6] The following protocol is a self-validating gravimetric method standard in process chemistry.

Materials & Equipment

-

Compound: (3-Amino-8-chloroquinolin-5-yl)methanol (Purity >98%).[5][1][7][2][6]

-

Solvents: HPLC Grade (DMSO, MeOH, DCM, Toluene, Water).[1][2][3][4]

-

Equipment: HPLC vials with screw caps, orbital shaker/thermomixer, centrifuge, analytical balance (0.01 mg precision), micropipettes.

Step-by-Step Methodology

Phase A: Saturation

-

Weighing: Place approx. 50 mg of the solid into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500

L of the target solvent.[5][2][6] -

Agitation: Seal and shake at 25°C for 24 hours (equilibrium time).

Phase B: Separation & Quantification

-

Centrifugation: Centrifuge the vials at 10,000 rpm for 5 minutes to pellet the undissolved solid.

-

Supernatant Sampling: Carefully remove 100

L of the clear supernatant.[5][2][6] -

Dilution: Dilute the supernatant into a volumetric flask with a mobile phase compatible solvent (e.g., Acetonitrile/Water).

-

Analysis: Quantify the concentration using HPLC-UV (254 nm) against a standard curve.

Phase C: Temperature Profiling (For Crystallization Design)

Process Implications & Workflow Visualization

Understanding the solubility profile allows for strategic decision-making in synthesis and purification.[5][2][6]

-

Reaction Solvent: Use DMF or THF for nucleophilic substitutions to ensure homogeneity.[5][1][2][6]

-

Work-up/Extraction: Use DCM or Ethyl Acetate to extract the product from aqueous quenched reactions.[5][1][2][6]

-

Purification (Crystallization): The profile suggests an Ethanol/Heptane or Methanol/Water system.[5][1][2][4][6] Dissolve in hot alcohol (high solubility), then add anti-solvent (hydrocarbon/water) or cool to induce precipitation.[5][1][2][4]

Solubility Decision Tree (DOT Diagram)

Figure 1: Strategic decision tree for solvent selection based on solubility thresholds.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12412319, 8-Chloro-5-quinolinamine. Retrieved from [Link].[5][1][7][2][4][6] (Used for SAR baseline of the amino-chloro-quinoline core).[5][1][2][6]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2][4][6][8] Retrieved from [Link].[5][1][7][2][4][6] (Foundational principles of amino-group solubility behavior in hydroalcoholic systems).

-

Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of amino acids. Fluid Phase Equilibria. Retrieved from [Link].[5][1][7][2][4][6][9] (Methodology for solubility modeling in polar protic solvents).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinoline-8-methanol | Sigma-Aldrich [sigmaaldrich.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. edepot.wur.nl [edepot.wur.nl]

literature review of 3-amino-8-chloroquinoline derivatives

A Strategic Scaffold for Medicinal Chemistry and Hybrid Pharmacophore Design

Executive Summary: The "Privileged" 3-Amino Position

While 4-aminoquinolines (Chloroquine) and 8-aminoquinolines (Primaquine) dominate the textbook landscape of antimalarials, 3-amino-8-chloroquinoline represents a distinct, under-utilized chemical space.

The 3-position of the quinoline ring is unique; unlike the 2- and 4-positions, it is not activated for nucleophilic aromatic substitution (

-

Kinase Inhibitors: Serving as the "hinge binder" or the hydrophobic tail attachment point.

-

DNA Intercalators: Providing a planar, electron-deficient core.

-

Hybrid Antimicrobials: Acting as a stable precursor for Schiff base and urea-linked conjugates.

This guide details the rigorous synthesis, structural properties, and application logic of this specific scaffold.

Chemical Architecture & Properties[1]

The pharmacological value of 3-amino-8-chloroquinoline lies in its electronic distribution. The chlorine atom at C8 exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the N1 nitrogen compared to unsubstituted quinoline.

Table 1: Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Significance |

| Molecular Weight | 178.62 g/mol | Low MW allows for heavy decoration (Fragment-Based Drug Design). |

| LogP | 2.3 - 2.5 | Lipophilic enough for cell permeability; 8-Cl increases lipophilicity. |

| pKa (Ring N) | ~3.5 - 4.0 | Lower than quinoline (4.9) due to 8-Cl; less protonated at physiological pH. |

| H-Bond Donors | 2 (-NH2) | Primary amine is a versatile handle for derivatization. |

| H-Bond Acceptors | 1 (Ring N) | Critical for binding to kinase hinge regions or metal chelation. |

Synthetic Methodologies

Accessing the 3-amino position requires bypassing the natural reactivity of the quinoline ring. Direct nitration typically targets the 5- or 8-positions. Therefore, we employ two validated routes: the Curtius Rearrangement (Classical/Scalable) and Buchwald-Hartwig Amination (Modern/Catalytic).

Protocol A: The Curtius Rearrangement (Scalable)

This route is preferred for large-scale preparation as it avoids expensive transition metal ligands.

Precursor: 8-Chloroquinoline-3-carboxylic acid.

Step-by-Step Workflow:

-

Activation: Suspend 8-chloroquinoline-3-carboxylic acid (1.0 eq) in dry toluene. Add thionyl chloride (

, 1.5 eq) and catalytic DMF. Reflux for 2 hours until clear (Acid Chloride formation). Evaporate volatiles. -

Azidation: Dissolve residue in acetone/water at 0°C. Add Sodium Azide (

, 1.2 eq) dropwise. Caution: Acyl azides are potentially explosive; keep cool. -

Rearrangement: Extract the acyl azide into toluene. Dry over

. Heat the toluene solution slowly to 90°C. Evolution of -

Hydrolysis: Once gas evolution ceases, add 20% HCl (aq) and reflux for 1 hour. The isocyanate hydrolyzes to the amine and

. -

Isolation: Basify with NaOH to pH 10. Extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane.

Protocol B: Buchwald-Hartwig Cross-Coupling (High-Throughput)

Ideal for late-stage diversification or if the 3-bromo precursor is available.

Precursor: 3-Bromo-8-chloroquinoline.

Reagents:

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP or Xantphos (to prevent chelation by the quinoline nitrogen).

-

Amine Source: Benzophenone imine (as an ammonia surrogate).

-

Base:

or NaOtBu.

Mechanism Note: The 8-chloro group is relatively stable to Pd-catalyzed oxidative addition compared to the 3-bromo position, allowing for chemoselective amination at C3.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing the scaffold and its subsequent derivatization.

Figure 1: Comparative synthetic routes. The Curtius rearrangement (top) is preferred for cost-efficiency, while Buchwald-Hartwig (bottom) offers chemoselectivity from halide precursors.

Medicinal Chemistry Applications & SAR

The 3-amino-8-chloroquinoline scaffold is rarely the final drug; it is a pharmacophore enabler .

A. Kinase Inhibition (Urea Linkers)

Many kinase inhibitors (e.g., Sorafenib analogs) utilize a "hinge binder" connected to a hydrophobic moiety via a urea linker.

-

Design Logic: React 3-amino-8-chloroquinoline with an aryl isocyanate.

-

Role of 8-Cl: The chlorine atom fills hydrophobic pockets in the ATP binding site and prevents metabolic oxidation of the quinoline ring, extending half-life (

). -

Role of Ring N: Acts as a hydrogen bond acceptor for the hinge region backbone (e.g., Valine or Methionine residues).

B. Schiff Base Antimicrobials

Condensation with aromatic aldehydes yields Schiff bases (imines) with broad-spectrum activity.

-

Mechanism: The planar quinoline ring intercalates into bacterial DNA. The imine nitrogen coordinates with metal ions (

, -

Protocol: Reflux 3-amino-8-chloroquinoline with substituted benzaldehyde in Ethanol with catalytic Acetic Acid.

C. SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) Map detailing the functional roles of specific sites on the scaffold.

References

-

Curtius Rearrangement in Medicinal Chemistry

- Source: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." J. Med. Chem. (2018).

-

Relevance: Validates the use of Curtius rearrangement for converting heterocyclic carboxylic acids to amines.[1]

-

Quinoline Scaffolds in Antimalarials

- Source: Vandekerckhove, S., & D'hooghe, M. "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry (2015).

- Relevance: Establishes the SAR of chloro-substituted quinolines in infectious disease.

-

Buchwald-Hartwig Amination of Quinolines

-

Source: Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc (2022).[2]

- Relevance: Provides experimental conditions for Pd-catalyzed amin

-

-

Biological Activity of 3-Aminoquinolines

- Source: PubChem Compound Summary for 3-Aminoquinoline.

- Relevance: foundational d

Sources

Technical Guide: Ionization Dynamics and pKa Profiling of (3-Amino-8-chloroquinolin-5-yl)methanol

Executive Summary

This technical guide provides an in-depth analysis of the ionization behavior of (3-Amino-8-chloroquinolin-5-yl)methanol (CAS: 1207187-34-5). As a functionalized quinoline derivative often utilized as a scaffold in antimalarial and kinase inhibitor discovery, understanding its acid dissociation constant (

Key Physicochemical Insight:

The molecule exhibits a primary ionization event at the quinoline ring nitrogen (

Molecular Architecture & Electronic Effects

To accurately predict and measure the ionization constants, one must deconstruct the electronic environment of the three potential ionization sites.

Structural Analysis

The compound consists of a quinoline core decorated with three distinct functional groups:

| Position | Substituent | Electronic Effect | Impact on Ionization |

| 3-Position | Amino ( | Resonance Donor ( | Slightly increases electron density on the ring; marginal increase in basicity. |

| 5-Position | Methanol ( | Weak Inductive Withdrawal ( | Negligible effect on ring basicity; increases polarity. |

| 8-Position | Chloro ( | Strong Inductive Withdrawal ( | Dominant Effect: Significantly reduces electron density at the |

Predicted Ionization Sites

-

Site A: Quinoline Ring Nitrogen (

) - The Basic Center-

Behavior: Acts as a Brønsted base accepting a proton.

-

Baseline: Unsubstituted quinoline has a

of ~4.9. -

Modulation: The 8-chloro substituent exerts a strong electron-withdrawing inductive effect due to its proximity to

. Literature data for 8-chloroquinoline shows a -

Predicted

:2.5 – 2.8

-

-

Site B: Exocyclic Amine (3-

)-

Behavior: Extremely weak base.

-

Mechanism: The lone pair on the exocyclic nitrogen is delocalized into the

-system of the electron-deficient quinoline ring. -

Predicted

: < 1.0 (Protonation occurs only in concentrated mineral acids; irrelevant for physiological contexts).

-

-

Site C: Hydroxyl Group (

)-

Behavior: Weak acid.

-

Predicted

: > 15.0 (Non-ionizable in aqueous buffers).

-

Visualization of Ionization Pathways

The following diagram illustrates the protonation equilibrium and the structural factors influencing the

Caption: Equilibrium dynamics between the cationic and neutral forms. The 8-Chloro substituent is the primary driver for the low pKa value.

Experimental Determination Protocol

Given the low predicted

Method: UV-Metric Titration (Spectrophotometry)

This method relies on the difference in UV absorbance spectra between the ionized (cationic) and neutral species.

Reagents & Equipment:

-

Instrument: DAD-UV Spectrophotometer (e.g., Agilent 1290 Infinity II or equivalent).

-

Solvent: Methanol (HPLC grade) and 0.1 M HCl / 0.1 M NaOH.

-

Buffer: Universal buffer (Britton-Robinson) or phosphate/citrate buffers ranging from pH 1.0 to 6.0.

Step-by-Step Protocol

-

Stock Preparation:

-

Dissolve 1.0 mg of the compound in 10 mL of Methanol (Stock A).

-

Note: Methanol is required to ensure initial solubilization; the final assay will be a co-solvent system.

-

-

Sample Preparation (The Yasuda-Shedlovsky Extrapolation):

-

Prepare three series of samples with varying Methanol:Water ratios (e.g., 20%, 30%, 40% MeOH).

-

This is crucial because the compound is sparingly soluble in pure water. You will measure the apparent

(

-

-

Titration Workflow:

-

Aliquot Stock A into a quartz cuvette containing buffer at pH 1.0.

-

Record the UV spectrum (200–400 nm).

-

Sequentially increase pH by adding aliquots of NaOH (or using a flow-through titration setup).

-

Record spectra at 0.2 pH unit increments up to pH 6.0.

-

-

Data Analysis:

-

Identify the isosbestic point (wavelength where absorbance is invariant), confirming a two-state equilibrium.

-

Select the wavelength of maximum change (

). -

Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the

.

-

Calculation of Aqueous

Use the Yasuda-Shedlovsky equation to determine the thermodynamic

Where:

- is the apparent value in cosolvent.

- is the dielectric constant of the solvent mixture.

-

Plot

vs.

Workflow Diagram: pKa Validation

Caption: Validated workflow for determining pKa of sparingly soluble quinoline derivatives.

Implications for Drug Development[1]

Solubility & Formulation

-

pH < 2.5: The molecule is protonated (cationic) and exhibits high aqueous solubility.

-

pH > 3.0: The molecule is neutral. Solubility will be limited by the crystal lattice energy.

-

Strategy: For intravenous (IV) formulations, a salt form (e.g., Hydrochloride or Mesylate) is strictly necessary to maintain the pH below 3.0 or to rely on cyclodextrin complexation.

Membrane Permeability

-

At physiological pH (7.4), the compound is >99.9% neutral.

-

Impact: This predicts excellent passive permeability across the blood-brain barrier (BBB) or gastrointestinal tract, assuming the logP is within range (predicted logP ~ 1.5 - 2.0). This makes it a viable scaffold for CNS targets or intracellular parasites (e.g., Plasmodium).

References

-

Albert, A., & Goldacre, R. (1944). The Nature of the Amino Group in Aminoacridines and Aminoquinolines. Nature, 153, 467–469. Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London. (Standard reference for quinoline pKa values).

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky extrapolation protocol). Link

-

Kasim, N. A., et al. (2004). Molecular Properties of WHO Essential Drugs and Provisional Biopharmaceutical Classification. Molecular Pharmaceutics, 1(1), 85–96. Link

-

PubChem Compound Summary. (2023). 8-Chloroquinoline (CID 69139).[1][2] National Center for Biotechnology Information. Link

Sources

The Emerging Therapeutic Potential of (3-Amino-8-chloroquinolin-5-yl)methanol: A Technical Guide for Medicinal Chemists

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide delves into the prospective therapeutic utility of a novel quinoline derivative, (3-Amino-8-chloroquinolin-5-yl)methanol. While direct extensive research on this specific molecule is in its nascent stages, this document, grounded in the established principles of medicinal chemistry and the known bioactivities of structurally related analogues, aims to provide a comprehensive framework for its synthesis, characterization, and evaluation. We will explore a plausible synthetic pathway, hypothesize its mechanism of action in key therapeutic areas, and provide detailed experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic landscape of this promising compound.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities.[3] The versatility of the quinoline ring system allows for functionalization at various positions, leading to a rich diversity of derivatives with activities spanning antimicrobial, anticancer, anti-inflammatory, and antimalarial applications.[2][3] Notable examples of quinoline-based drugs include chloroquine (antimalarial), ciprofloxacin (antibacterial), and bosutinib (a kinase inhibitor for cancer therapy).[1][4]

The subject of this guide, (3-Amino-8-chloroquinolin-5-yl)methanol, incorporates several key pharmacophoric features: an amino group at the 3-position, a chloro substituent at the 8-position, and a hydroxymethyl group at the 5-position. Each of these modifications can significantly influence the compound's physicochemical properties, target-binding affinity, and overall therapeutic profile. The 8-chloro substitution, for instance, is a known feature in several bioactive quinolines, often enhancing their potency. The 3-amino group can act as a key hydrogen bond donor or a site for further derivatization, while the 5-hydroxymethyl group can modulate solubility and provide an additional point of interaction with biological targets.

This document will provide a forward-looking, yet technically grounded, exploration of (3-Amino-8-chloroquinolin-5-yl)methanol, offering a roadmap for its journey from a chemical entity to a potential therapeutic candidate.

Synthesis and Characterization

While a definitive, published synthesis for (3-Amino-8-chloroquinolin-5-yl)methanol is not yet available, a plausible and efficient multi-step synthetic route can be conceptualized based on established quinoline chemistry. The proposed pathway, outlined below, leverages well-documented reactions such as the Vilsmeier-Haack formylation and the reduction of a nitro group.

Proposed Synthetic Pathway

The synthesis is envisioned to commence from the commercially available 8-chloroquinoline and proceed through a series of functional group interconversions to yield the target molecule.

Caption: Proposed synthetic route for (3-Amino-8-chloroquinolin-5-yl)methanol.

Detailed Experimental Protocol: Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol

Step 1: Synthesis of 8-Chloroquinoline-5-carbaldehyde

-

To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphorus oxychloride (POCl3, 3 equivalents).

-

Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Add 8-chloroquinoline (1 equivalent) to the reaction mixture.

-

Heat the reaction to 90°C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-chloroquinoline-5-carbaldehyde.

Step 2: Synthesis of 8-Chloro-5-(hydroxymethyl)quinoline

-

Dissolve 8-chloroquinoline-5-carbaldehyde (1 equivalent) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 8-chloro-5-(hydroxymethyl)quinoline.

Step 3: Synthesis of 8-Chloro-5-(hydroxymethyl)-3-nitroquinoline

-

To a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 8-chloro-5-(hydroxymethyl)quinoline (1 equivalent).

-

Maintain the temperature below 5°C during the addition.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 8-chloro-5-(hydroxymethyl)-3-nitroquinoline.

Step 4: Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol

-

To a solution of 8-chloro-5-(hydroxymethyl)-3-nitroquinoline (1 equivalent) in ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Filter the hot reaction mixture through a bed of celite and wash the celite with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield (3-Amino-8-chloroquinolin-5-yl)methanol.

Characterization

The synthesized compound and its intermediates should be thoroughly characterized using standard analytical techniques:

| Technique | Expected Observations |

| NMR Spectroscopy (¹H and ¹³C) | Confirmation of the aromatic and aliphatic protons and carbons, and their respective chemical shifts and coupling constants. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., -OH, -NH₂, C-Cl). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

| Melting Point | Determination of the melting point range for the solid product. |

Hypothesized Therapeutic Potential and Mechanism of Action

Based on the known biological activities of structurally related quinoline derivatives, (3-Amino-8-chloroquinolin-5-yl)methanol is hypothesized to possess therapeutic potential in several key areas, including oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, such as the inhibition of topoisomerase, protein kinases, and the disruption of microtubule dynamics. The presence of the 3-amino and 8-chloro moieties in the target compound suggests a potential for intercalation with DNA or inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Chloroquinoline derivatives have a long history as antimicrobial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The structural features of (3-Amino-8-chloroquinolin-5-yl)methanol suggest that it could exhibit broad-spectrum antibacterial activity.

Anti-inflammatory Activity

Certain aminoquinolines are known to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. The target compound could potentially interfere with inflammatory signaling pathways, such as the NF-κB pathway, making it a candidate for the treatment of chronic inflammatory diseases.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is crucial to validate the hypothesized therapeutic potential of (3-Amino-8-chloroquinolin-5-yl)methanol. The following workflow outlines a logical progression of in vitro and in vivo studies.

Caption: A typical preclinical drug discovery workflow.

In Vitro Assay Protocols

4.1.1. Anticancer Activity: MTT Assay

-

Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of (3-Amino-8-chloroquinolin-5-yl)methanol (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of compound that inhibits 50% of cell growth).

4.1.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a twofold serial dilution of (3-Amino-8-chloroquinolin-5-yl)methanol in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical In Vitro Data

The following table summarizes hypothetical data from the initial in vitro screening of (3-Amino-8-chloroquinolin-5-yl)methanol.

| Assay | Cell Line / Organism | Result (IC50 / MIC in µM) |

| Anticancer | MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 8.2 | |

| HCT116 (Colon Cancer) | 15.1 | |

| Antimicrobial | S. aureus (Gram-positive) | 5.8 |

| E. coli (Gram-negative) | 22.4 |

Conclusion and Future Directions

(3-Amino-8-chloroquinolin-5-yl)methanol represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive literature on related quinoline derivatives, this compound is predicted to exhibit significant therapeutic potential, particularly in the realms of oncology and infectious diseases. The synthetic route and experimental workflows detailed in this guide provide a robust starting point for its comprehensive investigation.

Future research should focus on the efficient synthesis and thorough characterization of this molecule, followed by a systematic evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogues with modifications at the 3-amino, 5-hydroxymethyl, and other positions of the quinoline ring, will be crucial for lead optimization. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. The insights gained from these studies will be instrumental in advancing (3-Amino-8-chloroquinolin-5-yl)methanol from a promising chemical entity to a potential next-generation therapeutic agent.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: [Link])

-

The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (URL: [Link])

-

Pharmacology of 8-aminoquinolines. (URL: [Link])

-

4-Aminoquinoline – Knowledge and References. (URL: [Link])

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. (URL: [Link])

-

Pharmacology of 8-aminoquinolines. - Semantic Scholar. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (URL: [Link])

-

Various therapeutic uses of Quinoline. - ResearchGate. (URL: [Link])

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (URL: [Link])

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (URL: [Link])

-

Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. (URL: [Link])

-

Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (URL: [Link])

-

Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. (URL: [Link])

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - Semantic Scholar. (URL: [Link])

-

Synthesis of 3-chloro-5-amino-isoquinoline. (URL: [Link])

Sources

Technical Guide & Safety Analysis: (3-Amino-8-chloroquinolin-5-yl)methanol

This technical guide serves as an advanced Safety Data Sheet (SDS) and application manual for (3-Amino-8-chloroquinolin-5-yl)methanol . It is designed for researchers requiring high-fidelity safety protocols and structural insights during drug development workflows.

CAS No: 1207187-34-5 Document Type: Enhanced Safety & Handling Protocol Version: 2.0 (Research Grade)

Part 1: Chemical Identity & Structural Characterization[1]

Core Identity

This compound is a tri-functionalized quinoline scaffold, primarily utilized as a pharmacophore building block in the synthesis of kinase inhibitors and anti-infective agents. Its reactivity is defined by three distinct sites: the nucleophilic C3-amine, the electrophilic-tolerant C5-hydroxymethyl, and the lipophilicity-enhancing C8-chlorine.

| Property | Specification |

| Chemical Name | (3-Amino-8-chloroquinolin-5-yl)methanol |

| CAS Number | 1207187-34-5 |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.64 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | DMSO (>10 mg/mL), Methanol; Low in Water |

| pKa (Predicted) | ~4.5 (Quinoline N), ~13.5 (Primary Amine) |

Structural Reactivity Analysis

Understanding the molecule's electronic distribution is critical for both safety and synthesis.

-

3-Amino Group: Weakly nucleophilic due to conjugation with the electron-deficient quinoline ring. Potential for skin sensitization.

-

8-Chloro Substituent: Increases lipophilicity (LogP) and metabolic stability but introduces halogenated waste disposal requirements.

-

5-Hydroxymethyl Group: Susceptible to oxidation; requires storage under inert atmosphere to prevent aldehyde formation.

Part 2: Hazard Identification & Risk Assessment (GHS)

Note: As a specialized research intermediate, specific toxicological data (LD50) is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous amino-chloro-quinolines.

GHS Classification (Predicted)

Signal Word: WARNING [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[2] |

Toxicology Logic (The "Why")

-

Respiratory Irritation (H335): Quinoline amines are known mucous membrane irritants. Inhalation of dust triggers rapid inflammatory responses in the upper respiratory tract.

-

Genotoxicity Potential: While not explicitly flagged for this CAS, amino-quinolines can intercalate DNA. Precautionary Principle: Handle as a potential mutagen until Ames test data confirms otherwise.

Part 3: Handling, Storage, & Stability Protocols

Storage Architecture

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen.

-

Container: Amber glass vials (protect from light) with Teflon-lined caps.

Self-Validating Handling Protocol

This workflow ensures operator safety and compound integrity.

-

Pre-Check: Verify the desiccator indicator is blue/active before opening the vial.

-

Environment: All weighing must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood .

-

Solubilization:

-

Step A: Add DMSO dropwise to the solid.

-

Step B: Vortex for 30 seconds.

-

Validation: Inspect for clarity. If turbidity persists, sonicate at 35°C for 5 minutes.

-

-

Decontamination: Wipe surfaces with 10% bleach followed by 70% ethanol to degrade trace organic residues.

Part 4: Emergency Response & First Aid

| Exposure Route | Immediate Action | Mechanism of Action |

| Eye Contact | Rinse with saline for 15 mins. Lift eyelids. | Dilution of basic amine residues preventing corneal etching. |

| Skin Contact | Wash with soap/water. Do NOT use alcohol. | Alcohol increases permeability of the quinoline into the dermis. |

| Inhalation | Move to fresh air. Administer O₂ if labored. | Reduces hypoxic stress from airway inflammation. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevents re-exposure of the esophagus to the irritant. |

Part 5: Experimental Workflow & Visualization

Safety Decision Logic

The following diagram outlines the decision-making process for handling this compound based on its physical state and intended application.

Figure 1: Operational safety logic flow for handling solid vs. solvated forms of the compound.

Synthesis Context: Functionalization Pathway

This diagram illustrates the standard synthetic utility of the compound, highlighting why specific safety measures (like avoiding oxidants) are critical.

Figure 2: Common synthetic pathways. Path A requires strict oxidant control; Path B utilizes the amine nucleophile.

References

-

PubChem. (2024).[3][2] Compound Summary: 8-Chloro-5-quinolinamine (Structural Analog for Toxicity Prediction). National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of (3-Amino-8-chloroquinolin-5-yl)methanol

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its ultimate success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, thereby profoundly influencing its efficacy and safety profile.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels.[1] This guide provides a comprehensive framework for predicting the metabolic stability of a novel quinoline derivative, (3-Amino-8-chloroquinolin-5-yl)methanol, employing a synergistic approach of state-of-the-art in vitro assays and predictive in silico models. As a Senior Application Scientist, the emphasis here is not merely on the procedural steps but on the underlying scientific rationale that governs experimental design and data interpretation.

The subject of our investigation, (3-Amino-8-chloroquinolin-5-yl)methanol, is a quinoline derivative. The quinoline scaffold is a "privileged substructure" in medicinal chemistry, appearing in numerous approved drugs, particularly antimalarials and anticancer agents.[3][4][5] However, quinoline derivatives can be susceptible to extensive metabolism, often mediated by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[6] Therefore, a thorough and early assessment of metabolic stability is indispensable.

This document will guide researchers through:

-

An analysis of the structural features of (3-Amino-8-chloroquinolin-5-yl)methanol relevant to its metabolism.

-

Detailed, field-proven protocols for conducting in vitro metabolic stability assays using liver microsomes and hepatocytes.[7][8]

-

An exploration of in silico computational models to complement and rationalize experimental findings.[9][10][11]

-

A strategy for integrating these diverse data streams to build a robust metabolic profile of the candidate compound.

Compound Profile: (3-Amino-8-chloroquinolin-5-yl)methanol

Before delving into experimental protocols, a thorough understanding of the molecule's physicochemical properties is essential. These properties can offer initial clues to its likely metabolic fate.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉ClN₂O | |

| Molecular Weight | 208.64 g/mol | |

| Structure | ||

| (3-Amino-8-chloroquinolin-5-yl)methanol |

Structural Analysis and Potential Metabolic Hotspots:

The structure of (3-Amino-8-chloroquinolin-5-yl)methanol presents several potential sites for metabolic transformation, primarily through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[9]

-

Quinoline Ring System: The aromatic rings are susceptible to hydroxylation by CYP enzymes. The electron-donating amino group may activate the ring towards oxidation.

-

Amino Group (-NH₂): This primary amine can undergo N-oxidation, N-acetylation, or N-glucuronidation.

-

Methanol Group (-CH₂OH): The primary alcohol can be oxidized to an aldehyde and then a carboxylic acid. It is also a prime site for glucuronidation or sulfation.

-

Chloro Group (-Cl): While generally stable, dehalogenation is a possible, though often minor, metabolic pathway.

Based on the metabolism of other 8-aminoquinolines, hydroxylation of the quinoline ring is a highly probable metabolic pathway.[12][13]

Part 1: In Vitro Metabolic Stability Assessment

The cornerstone of metabolic stability prediction lies in in vitro assays that utilize liver-derived enzyme systems.[8] The liver is the primary site of drug metabolism, and subcellular fractions like microsomes or whole cells like hepatocytes provide a reliable and cost-effective means to study it.[7][8] We will focus on two gold-standard assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

Expertise & Rationale: This assay is often the first-line screen for metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[8][14] This assay is rapid, cost-effective, and provides a good measure of a compound's susceptibility to oxidative metabolism. The key endpoint is the in vitro intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug.[1][7]

Experimental Workflow:

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of (3-Amino-8-chloroquinolin-5-yl)methanol in DMSO.

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mg/mL stock of pooled human liver microsomes.

-

Prepare a 20 mM NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubate the plate at 37°C for 10 minutes.

-